[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol
Overview
Description
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound has a phenyl group substituted with a methanol group and a 5-methyl-1,3,4-oxadiazole moiety
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have a broad biological activity spectrum . They have been reported to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
Some 1,3,4-oxadiazole derivatives have been reported to act on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways likes inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
In silico results indicated that some 1,2,4-oxadiazole derivatives agree to the lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .
Result of Action
It is known that 1,3,4-oxadiazole derivatives have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Action Environment
It is known that the biological activity of 1,3,4-oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and other conditions .
Biochemical Analysis
Biochemical Properties
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, this compound can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF₃CO)₂O) . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like bromine (Br₂) in acetic acid or chloroacetyl chloride in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]formaldehyde or [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]carboxylic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Similar structure but with a different position of the nitrogen atoms in the oxadiazole ring.
(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Lacks the phenyl group, making it less complex.
Other Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring or phenyl group.
Uniqueness
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methanol group, phenyl ring, and oxadiazole moiety makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIIYKUYDLFHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656467 | |
Record name | [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-98-2 | |
Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179055-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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